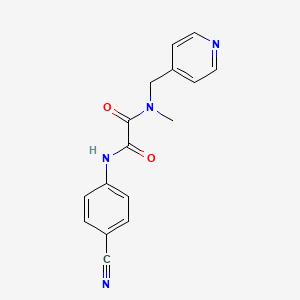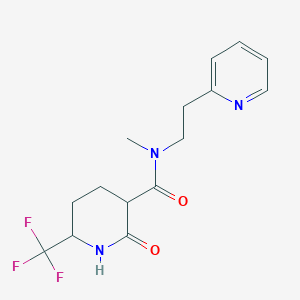![molecular formula C15H18BrN5O B7054679 1-[4-(5-Bromopyridin-2-yl)piperazin-1-yl]-2-pyrazol-1-ylpropan-1-one](/img/structure/B7054679.png)
1-[4-(5-Bromopyridin-2-yl)piperazin-1-yl]-2-pyrazol-1-ylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(5-Bromopyridin-2-yl)piperazin-1-yl]-2-pyrazol-1-ylpropan-1-one is an organic compound with a complex structure that includes a bromopyridine moiety, a piperazine ring, and a pyrazole group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(5-Bromopyridin-2-yl)piperazin-1-yl]-2-pyrazol-1-ylpropan-1-one typically involves multiple steps:
Formation of the Bromopyridine Intermediate: The starting material, 5-bromopyridine, undergoes a nucleophilic substitution reaction with piperazine to form 5-bromopyridin-2-ylpiperazine.
Coupling with Pyrazole: The intermediate is then coupled with a pyrazole derivative under suitable conditions, such as using a base like potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Final Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
1-[4-(5-Bromopyridin-2-yl)piperazin-1-yl]-2-pyrazol-1-ylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can reduce the carbonyl group to an alcohol.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride (NaH) in DMF.
Major Products
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[4-(5-Bromopyridin-2-yl)piperazin-1-yl]-2-pyrazol-1-ylpropan-1-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its activity on central nervous system receptors.
Biological Studies: The compound is used in studies related to its interaction with various biological targets, including enzymes and receptors.
Chemical Biology: It serves as a tool compound in chemical biology to study the effects of bromopyridine and pyrazole moieties on biological systems.
Industrial Applications: Potential use in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[4-(5-Bromopyridin-2-yl)piperazin-1-yl]-2-pyrazol-1-ylpropan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The bromopyridine and pyrazole groups are known to interact with various binding sites, potentially modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific biological context and the target being studied.
Comparison with Similar Compounds
Similar Compounds
1-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanone: Similar structure but lacks the pyrazole group.
5-Bromo-2-(piperazin-1-yl)pyrimidine: Contains a pyrimidine ring instead of a pyrazole.
1-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)propan-2-one: Similar but with a different position of the carbonyl group.
Uniqueness
1-[4-(5-Bromopyridin-2-yl)piperazin-1-yl]-2-pyrazol-1-ylpropan-1-one is unique due to the presence of both the bromopyridine and pyrazole moieties, which can confer distinct biological activities and chemical reactivity compared to its analogs
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
1-[4-(5-bromopyridin-2-yl)piperazin-1-yl]-2-pyrazol-1-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrN5O/c1-12(21-6-2-5-18-21)15(22)20-9-7-19(8-10-20)14-4-3-13(16)11-17-14/h2-6,11-12H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLVCROYJPIWPDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=NC=C(C=C2)Br)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-but-2-ynyl-4-[ethyl(methylsulfonyl)amino]piperidine-1-carboxamide](/img/structure/B7054612.png)
![5-[[3-[[2-(Azepan-1-yl)acetyl]amino]phenyl]carbamoyl]pyridine-2-carboxylic acid](/img/structure/B7054624.png)

![2-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B7054634.png)

![6-[4-(3-Ethoxypropanoyl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B7054662.png)
![N-[1-(2-chlorophenyl)-2-oxopyrrolidin-3-yl]-2-(methanesulfonamido)-N-methylpropanamide](/img/structure/B7054667.png)
![4-Methyl-1-[2-[(2-methylpyrazol-3-yl)methoxy]acetyl]piperidine-2-carboxamide](/img/structure/B7054668.png)
![4-[(1-Butan-2-yl-5-cyclopropylpyrazol-4-yl)sulfamoyl]benzoic acid](/img/structure/B7054681.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentyl]-3-(3-methyl-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B7054685.png)
![2-[1-(3-Ethoxypropanoyl)piperidin-4-yl]acetamide](/img/structure/B7054690.png)
![N-[1-(3-fluoro-4-methylphenyl)ethyl]-3,3-dimethyl-2-oxo-1H-indole-6-carboxamide](/img/structure/B7054695.png)

